molecular formula C8H4BrF2NS B3028593 2-(Bromodifluoromethyl)benzo[d]thiazole CAS No. 235781-28-9

2-(Bromodifluoromethyl)benzo[d]thiazole

Cat. No.: B3028593
CAS No.: 235781-28-9
M. Wt: 264.09
InChI Key: QCBOHSNZPINPFB-UHFFFAOYSA-N
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Description

2-(Bromodifluoromethyl)benzo[d]thiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the benzo[d]thiazole family, which has been extensively studied for its biological and pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Applications

  • Novel Building Blocks : 2-(Bromodifluoromethyl)benzo[d]thiazole has been utilized in synthesizing gem-difluoromethylene linked aryl ether compounds, showcasing its role as a novel CF2Br-containing heterocyclic building block (Jiang et al., 2012).

  • Synthon for Drug Discovery : This compound serves as a useful synthon in drug discovery, particularly for introducing bromodifluoromethyl groups in thiazoles, which are significant in radiopharmaceutics and other applications (Colella et al., 2018).

  • Fluorescent Compound Development : It is involved in the creation of asymmetrical/symmetrical thiazole-containing aromatic heterocyclic fluorescent compounds, which are important for their adjustable electronic properties (Tao et al., 2013).

  • Organic Semiconductors : The compound finds application in the development of organic semiconductors, specifically in the synthesis of benzo[d][1,2,3]thiadiazole and its isomers for use in electronics (Chen et al., 2016).

  • Gem-Difluoromethylenation : It is used in copper-mediated gem-difluoromethylenation processes, indicating its importance in broadening the scope of functional group tolerance in synthetic chemistry (Ma et al., 2014).

Biological and Medicinal Applications

  • Antitumor Activity : Some derivatives of benzo[d]thiazole, including those utilizing this compound, have been studied for their antitumor activity, showing promise in cancer treatment (Ramadan et al., 2018).

  • Molecular Structural Studies : The compound's derivatives have been characterized for various properties, including molecular geometry, which is crucial for understanding its interactions in biological systems (Inkaya, 2018).

  • Drug Discovery Building Blocks : It acts as a building block in the synthesis of novel compounds in drug discovery, highlighting its versatility in medicinal chemistry (Durcik et al., 2020).

  • Antioxidant Studies : Certain derivatives of benzo[d]thiazole, including this compound, have been synthesized and evaluated for antioxidant activities, which is important for pharmaceutical applications (Nikhila et al., 2020).

  • Biological Importance and Interaction Studies : The compound's derivatives have been analyzed for their interactions with biological targets like EGFR tyrosine kinase, offering insights into their potential therapeutic uses (Daisy et al., 2020).

Mechanism of Action

While the specific mechanism of action for “2-(Bromodifluoromethyl)benzo[d]thiazole” is not mentioned in the retrieved papers, thiazoles in general have been found to exhibit a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Future Directions

Thiazoles, including “2-(Bromodifluoromethyl)benzo[d]thiazole”, have shown notable pharmacological actions, making them significant in the chemical world of compounds . They are present in several drugs used in cancer therapy . Therefore, future research may focus on exploring the potential of “this compound” in drug development and other applications.

Properties

IUPAC Name

2-[bromo(difluoro)methyl]-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2NS/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBOHSNZPINPFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001289386
Record name 2-(Bromodifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

235781-28-9
Record name 2-(Bromodifluoromethyl)benzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=235781-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromodifluoromethyl)benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001289386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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